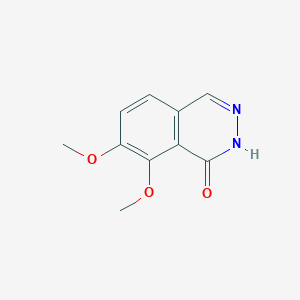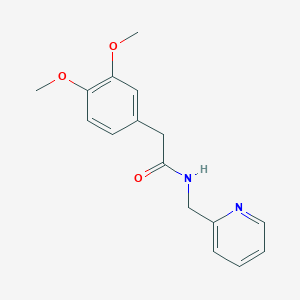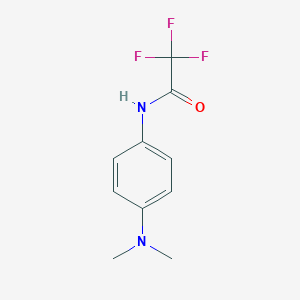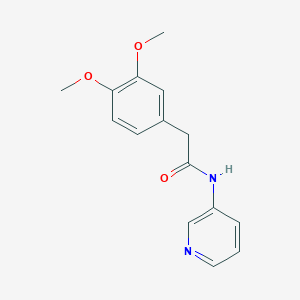![molecular formula C17H23N5O4S2 B353596 5-methyl-4-[4-morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 893779-24-3](/img/structure/B353596.png)
5-methyl-4-[4-morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-4-[4-morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C17H23N5O4S2 and its molecular weight is 425.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities Research into 1,2,4-triazoles has highlighted their synthesis and evaluation for antimicrobial activities. For instance, derivatives of 1,2,4-triazoles have been synthesized and tested for antimicrobial efficacy, showing that these compounds possess good to moderate activity against various microorganisms (Bayrak et al., 2009). This suggests that similar compounds, including the one of interest, may also hold potential as antimicrobial agents.
Biological Activity Exploration The exploration of 1,2,4-triazole derivatives for their wide spectrum of biological activities is ongoing. Certain derivatives have been identified to exhibit antimicrobial and antifungal effects, making them candidates for further research in medical and veterinary practices (Ohloblina et al., 2022). This opens up possibilities for the subject compound to be explored in similar contexts.
Pharmacokinetic and Metabolism Studies The study of metabolism and pharmacokinetics of morpholinium derivatives of 1,2,4-triazoles indicates the interest in understanding how these compounds behave in biological systems, including their metabolite formation and potential therapeutic applications (Varynskyi & Kaplaushenko, 2020). This research domain could be relevant for investigating the metabolic pathways and therapeutic potential of the compound .
Propriétés
IUPAC Name |
3-methyl-4-(4-morpholin-4-yl-3-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4S2/c1-13-18-19-17(27)22(13)14-2-3-15(20-4-8-25-9-5-20)16(12-14)28(23,24)21-6-10-26-11-7-21/h2-3,12H,4-11H2,1H3,(H,19,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKCSKWEEVICCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C2=CC(=C(C=C2)N3CCOCC3)S(=O)(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B353513.png)

![4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B353515.png)
![1-(2-Methoxyphenyl)-4-[1-(2-oxo-2-piperidylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B353516.png)
![1-(4-fluorobenzyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B353517.png)
![2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(methyle thyl)acetamide](/img/structure/B353518.png)
![N,N-diethyl-2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetam ide](/img/structure/B353519.png)
![2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(methylethyl)ac etamide](/img/structure/B353520.png)


![Ethyl 2-[(phenylsulfonyl)amino]benzoate](/img/structure/B353565.png)

![3-cyclohexyl-N-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B353609.png)
![N-{2-[(cyclopropylamino)carbonyl]phenyl}-5-(phenoxymethyl)-2-furamide](/img/structure/B353626.png)